

Meriolin 16: Application Notes and Experimental Protocols for Jurkat Cells

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Compound of Interest

Compound Name: Meriolin 16

Cat. No.: B12385622

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These application notes provide a comprehensive overview and detailed experimental protocols for studying the effects of **Meriolin 16**, a potent cyclin-dependent kinase (CDK) inhibitor, on Jurkat cells, a human T-lymphocyte cell line. **Meriolin 16** has demonstrated significant cytotoxic and pro-apoptotic activity in various cancer cell lines, making it a compound of interest for cancer research and drug development.

Introduction

Meriolin 16 is a synthetic hybrid molecule derived from meridianins and variolins, natural compounds isolated from marine invertebrates. It functions as a potent inhibitor of multiple cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression and transcription. In Jurkat cells, **Meriolin 16** has been shown to induce rapid apoptosis through the intrinsic mitochondrial pathway. A noteworthy characteristic of **Meriolin 16** is its ability to trigger apoptosis even in Jurkat cells that overexpress the anti-apoptotic protein Bcl-2, suggesting its potential to overcome certain mechanisms of drug resistance. The compound also halts cell cycle progression and inhibits transcription by preventing the CDK9-mediated phosphorylation of RNA polymerase II.

Data Presentation

The following tables summarize the quantitative data regarding the activity of **Meriolin 16** in Jurkat and other leukemia/lymphoma cell lines.

Table 1: Cytotoxicity of **Meriolin 16** in various leukemia and lymphoma cell lines.

Cell Line	Cell Type	IC50 (nM)
Jurkat	T-cell acute lymphoblastic leukemia	10 - 40
HL60	Acute myeloid leukemia	10 - 40
HPBALL	T-cell acute lymphoblastic leukemia	10 - 40
K562	Chronic myeloid leukemia	

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